N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide
Description
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide is a heterocyclic amide featuring a thiophene-2-carboxamide core substituted with a methyl group at the 4-position and a 2-(furan-2-yl)-2-hydroxypropyl side chain. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 293.34 g/mol. The furan and thiophene rings contribute to its aromaticity, while the hydroxypropyl group may enhance solubility via hydrogen bonding.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSUNLKMSZPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves the reaction of 2-furanmethanol with 4-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents/Modifications | Reported Properties | References |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₅NO₃S | 4-methylthiophene, 2-(furan-2-yl)-2-hydroxypropyl | N/A | — |
| N-(2-nitrophenyl)thiophene-2-carboxamide | C₁₁H₈N₂O₃S | Thiophene-2-carboxamide, 2-nitrophenyl | Genotoxicity in bacterial/human cells | |
| N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) | C₁₁H₈N₂O₄ | Furan-2-carboxamide, 2-nitrophenyl | Structural similarity to thiophene analogs | |
| CAS 2034482-57-8* | C₁₆H₁₅NO₃S₂ | 4-methylthiophene, dual thiophen-3-yl/furan-2-yl | No biological/physical data | |
| 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides | Varies | Benzothiazole, thiazolidinone, nicotinamide | Antimicrobial activity (Gram±, fungi) |
*CAS 2034482-57-8: N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide .
Impact of Substituents on Properties
Aromatic Rings and Electronic Effects
Thiophene vs. Furan: Replacing the sulfur atom in thiophene with oxygen in furan (as in 2NPFC) reduces electron density, altering dihedral angles between aromatic rings (e.g., 13.53° vs. 9.71° in 2NPFC) and intermolecular interactions . This may affect solubility and crystal packing.
Hydroxypropyl Side Chain
The hydroxy group in the target compound’s side chain likely improves aqueous solubility through hydrogen bonding, contrasting with nitro-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), where nitro groups contribute to genotoxicity but reduce solubility .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Structural Overview
The compound features a furan ring, a thiophene moiety, and a carboxamide functional group, which contribute to its unique chemical properties and biological interactions. The presence of these functional groups suggests a diverse range of potential biological activities.
| Structural Features | Description |
|---|---|
| Furan Ring | Contributes to various biological interactions. |
| Thiophene Moiety | Enhances structural uniqueness and potential reactivity. |
| Carboxamide Group | Impacts solubility and bioavailability. |
This compound is believed to act through multiple mechanisms:
- Interaction with Biological Targets : The compound may interact with various receptors and enzymes, including MAO inhibitors and COX-2 inhibitors, which are relevant in neurodegenerative diseases and inflammation.
- Pharmacokinetic Optimization : Furan derivatives are known to improve the pharmacokinetic properties of lead compounds, enhancing their solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene moieties often exhibit antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
Studies have explored the anticancer potential of furan derivatives. For example, derivatives similar to this compound have been investigated for their ability to induce apoptosis in cancer cell lines. The presence of the furan ring is thought to be critical in mediating these effects .
Case Studies
-
Antiviral Activity : A study on related furan derivatives demonstrated low cytotoxicity while inhibiting SARS-CoV-2 main protease (Mpro). These findings highlight the potential for this compound as a lead compound in antiviral drug development .
- Key Findings :
- Low cytotoxicity with CC50 values > 100 µM.
- Effective binding interactions with viral protease targets.
- Key Findings :
-
Antibacterial Efficacy : Another study focused on thiophene derivatives showed promising antibacterial activity against ESBL-producing E. coli strains. This suggests that this compound could be effective against antibiotic-resistant bacteria .
- Efficacy Metrics :
- Minimum Inhibitory Concentration (MIC) values ranged from 64 to 512 µg/mL.
- Efficacy Metrics :
Research Findings Summary
The biological activity of this compound is supported by various studies indicating its potential in antimicrobial and anticancer applications. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide?
Answer:
The compound can be synthesized via a two-step approach:
Thiophene-2-carbonyl chloride formation : React 4-methylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
Amide coupling : React the acyl chloride with the amine derivative 2-(furan-2-yl)-2-hydroxypropylamine in anhydrous acetonitrile under reflux (1–2 hours). Equimolar ratios of reagents are critical to minimize side products. Purification typically involves solvent evaporation followed by recrystallization from ethanol/water mixtures .
Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm product purity using HPLC or melting point analysis .
Basic: How should researchers characterize the structure and purity of this compound?
Answer:
Standard characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and hydroxypropyl (δ 1.8–2.2 ppm) moieties. Compare with literature data for analogous thiophene carboxamides .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Validate empirical formula (e.g., C₁₄H₁₇NO₃S) with <0.3% deviation .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Discrepancies in NMR or IR data may arise from:
- Conformational flexibility : The hydroxypropyl group can adopt multiple rotamers, causing splitting or broadening of signals. Use variable-temperature NMR to identify dynamic effects .
- Crystallographic validation : Perform single-crystal X-ray diffraction to unambiguously assign stereochemistry and confirm dihedral angles between aromatic rings (e.g., furan-thiophene alignment ~8–15°) .
- Computational modeling : Compare experimental spectra with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts and vibrational modes .
Advanced: What strategies optimize yield and selectivity in the amide coupling step?
Answer:
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amine while minimizing hydrolysis of the acyl chloride .
- Catalysis : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate coupling and reduce side reactions.
- Temperature control : Maintain reflux conditions (80–85°C) to balance reaction rate and decomposition risks.
- Work-up : Extract unreacted starting materials with dichloromethane/water phases. Use silica gel column chromatography (gradient elution) for challenging purifications .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Focus on modifying:
- Furan substituents : Introduce electron-withdrawing groups (e.g., bromo, nitro) at the furan 5-position to assess electronic effects on bioactivity. Example: 4-Bromo-2-fluoro-N-(2-(furan-2-yl)ethyl)benzamide (CAS 1010228-68-8) demonstrates enhanced binding in receptor assays .
- Hydroxypropyl chain : Replace the hydroxyl group with esters or ethers to evaluate solubility and metabolic stability.
- Thiophene ring : Substitute 4-methyl with bulkier groups (e.g., trifluoromethyl) to probe steric effects. Use molecular docking to predict target interactions .
Advanced: What analytical techniques are critical for detecting degradation products or impurities?
Answer:
- HPLC-MS/MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate degradation products. Monitor for hydrolyzed amides or oxidized furan/thiophene derivatives.
- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and track changes via NMR and mass spectrometry.
- Forced degradation : Use acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups .
Advanced: How can researchers investigate the compound’s supramolecular interactions in solid-state or solution?
Answer:
- X-ray crystallography : Analyze hydrogen-bonding motifs (e.g., C–H⋯O interactions between hydroxypropyl and carboxamide groups) and π-π stacking of aromatic rings .
- Solution-phase studies : Use NOESY NMR to detect proximity between the furan and thiophene rings in DMSO-d₆.
- Thermal analysis : DSC/TGA can reveal polymorphic transitions or hydrate formation influenced by intermolecular interactions .
Advanced: What mechanistic hypotheses explain conflicting bioactivity data across different assays?
Answer:
Contradictory results (e.g., antimicrobial activity in vitro vs. inactivity in vivo) may stem from:
- Metabolic instability : The hydroxypropyl group may undergo rapid glucuronidation in vivo, reducing bioavailability. Test methylated analogs to block metabolism .
- Off-target effects : Use proteomic profiling (e.g., affinity chromatography-MS) to identify unintended protein binding partners.
- Assay conditions : Vary pH, serum concentration, or incubation time to replicate physiological environments. For example, thiophene carboxamides show pH-dependent solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
